Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-
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Overview
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- is an organic compound with the molecular formula C12H6Cl4N2O3. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and dimethyl sulfoxide. This compound is known for its applications in various fields, including agriculture, where it is used as a pesticide with insecticidal and herbicidal properties .
Preparation Methods
The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- typically involves the reaction of 2,3,4,5-tetrachlorobenzoyl chloride with 2-methyl-1H-imidazole in an appropriate solvent. The reaction is followed by crystallization and purification to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium methoxide, p-phenylenediamine, and various oxidizing and reducing agents .
Scientific Research Applications
Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. In agricultural applications, it acts by inhibiting essential enzymes in pests and weeds, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and organism being targeted.
Comparison with Similar Compounds
Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- can be compared with other similar compounds such as:
2,3,4,5-Tetrachloro-6-cyanobenzoic acid: Another chlorinated benzoic acid derivative with different functional groups and applications.
Dimethyl tetrachloroterephthalate: A compound with similar chlorination but different ester groups, used in different industrial applications.
The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- lies in its specific combination of functional groups, which confer distinct chemical properties and applications.
Properties
CAS No. |
69868-17-3 |
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Molecular Formula |
C12H6Cl4N2O3 |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2-methylimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H6Cl4N2O3/c1-4-17-2-3-18(4)11(19)5-6(12(20)21)8(14)10(16)9(15)7(5)13/h2-3H,1H3,(H,20,21) |
InChI Key |
WHFCBWCUSWCPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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